N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline
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Description
“N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline” is a chemical compound with the molecular formula C19H16ClFN2. Its molecular weight is 326.7951432 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, UV-Vis, and NMR. The compound was optimized using the DFT method employing the basis set B3LYP / cc-pVDZ. The simulated spectra appeared to be in accordance with the experimental one .Scientific Research Applications
Synthesis and Structural Characteristics
- N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate, a related compound, was synthesized using a four-step procedure, demonstrating the compound's potential in chemical synthesis and labelling techniques (Almeida, Johannesson, Boman, & Lundstedt, 2005).
- Methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, with a similar structure, was synthesized and characterized by various spectroscopic techniques, underlining the compound's relevance in structural and crystallography studies (Nural et al., 2018).
Antimicrobial and Antidepressant Properties
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, structurally related, were synthesized and showed significant antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
- Another study on N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, which are structurally related, demonstrated antidepressant and nootropic activities in animal models, suggesting potential applications in CNS disorder treatments (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Potential in Pharmaceutical Intermediate Synthesis
- A practical synthesis was described for 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, indicating the use of structurally related compounds as key pharmaceutical intermediates (Wang et al., 2006).
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2/c1-13-11-15(12-22-19-6-4-3-5-18(19)21)14(2)23(13)17-9-7-16(20)8-10-17/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUPSHWOVYQEMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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